3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring a thiazolidinone core fused with a pyridopyrimidinone scaffold. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects on molecular properties and reactivity, supported by data from diverse research findings.
Properties
Molecular Formula |
C23H28N4O4S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H28N4O4S2/c1-15-7-8-19-25-20(24-9-11-31-12-10-28)17(21(29)26(19)14-15)13-18-22(30)27(23(32)33-18)16-5-3-2-4-6-16/h7-8,13-14,16,24,28H,2-6,9-12H2,1H3/b18-13- |
InChI Key |
UVHJGHUJBIMFAH-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NCCOCCO)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NCCOCCO)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. Key steps may include:
- Formation of the thiazolidinone ring through cyclization reactions.
- Introduction of the pyrido[1,2-a]pyrimidin-4-one core via condensation reactions.
- Functionalization of the compound with various substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to accelerate reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up processes to transition from laboratory to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate. Its interactions with biological targets could provide insights into new therapeutic approaches.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Studies might focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its multifunctional nature makes it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Detailed Introduction of the Target Compound
Molecular Formula : C₂₇H₃₁N₅O₄S₂
Average Mass : 570.69 g/mol
Key Features :
- A (Z)-configured methylene bridge links the thiazolidinone and pyridopyrimidinone moieties.
- The thiazolidinone ring is substituted with a 3-cyclohexyl group and a thioxo (C=S) group at position 2.
- The pyridopyrimidinone moiety bears a 7-methyl group and a [2-(2-hydroxyethoxy)ethyl]amino substituent at position 2 .
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
The target compound belongs to a family of Z-configurated thiazolidinone-pyridopyrimidinone hybrids. Key analogs include:
Key Observations :
- Cyclohexyl vs. Benzyl/Methoxyethyl (R₁) : The cyclohexyl group in the target compound enhances steric hindrance compared to the planar benzyl (Analog 2) or flexible methoxyethyl (Analog 1) groups. This may influence binding affinity in biological systems or crystallinity in solid-state studies.
- Hydroxyethoxyethylamino vs.
Electrochemical and Reactivity Profiles
Thiazolidinone derivatives are known for redox activity due to the C=S group. Studies on analogous (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones reveal that electron-withdrawing substituents (e.g., nitro groups) lower reduction potentials, while electron-donating groups (e.g., methoxy) increase them . Although electrochemical data for the target compound are unavailable, its hydroxyethoxyethyl group—a moderate electron donor—may stabilize radical intermediates during redox reactions compared to Analog 1’s methoxyethyl group.
Research Findings and Implications
- The hydroxyethoxyethyl chain in the target could enhance this property.
- Biological Activity : Analog 2’s benzyl group is associated with antimicrobial activity in similar scaffolds, suggesting the target’s cyclohexyl group might modulate selectivity .
- Crystallographic Data : Tools like SHELXL and WinGX (used in small-molecule crystallography) could resolve the target’s Z-configuration and hydrogen-bonding networks, critical for structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
